molecular formula C4H8BrClFN B2403894 (3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride CAS No. 2416217-46-2

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

Cat. No. B2403894
M. Wt: 204.47
InChI Key: FIQDBPXDEHBTHG-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive target for researchers.

Scientific Research Applications

  • Synthetic Utility in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, closely related to (3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal applications, was achieved by double fluorination of N-protected (2S,4R)-4-hydroxyproline. This method facilitates the preparation of various 4-fluoropyrrolidine derivatives in fewer synthetic steps, showcasing its utility in synthesizing compounds for medicinal purposes (Singh & Umemoto, 2011).

  • Aminofluorination Reactions : Boron trifluoride etherate, a widely used Lewis acid, was demonstrated to be an efficient fluorinating agent in intramolecular aminofluorination reactions of homoallylic amines. This reaction yields 3-fluoropyrrolidines, indicating the significance of fluorine-containing pyrrolidines in synthesizing complex organic molecules (Cui et al., 2014).

  • Synthesis of Fluorinated Azaheterocycles : An efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has been developed. These fluorinated azaheterocycles are particularly interesting as bifunctional building blocks in fluorinated pharmaceutical compounds. This synthesis involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, showcasing the relevance of fluoropyrrolidines in pharmaceutical chemistry (Verniest et al., 2010).

  • Fluorescence in Chemical Analysis : Fluoropyrrolidines and similar compounds have been utilized in the fluorimetric determination of amino acids. The fluorigenic reaction of proline with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is superior to the reactions with analogous chloro and bromo derivatives, highlighting the importance of fluorine in enhancing reactivity and fluorescence yield, which is crucial in analytical chemistry (Imai & Watanabe, 1981).

properties

IUPAC Name

(3S,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZGVIAZIUDQJ-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

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